molecular formula C22H30N2O2S B2582505 2,4-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide CAS No. 955613-14-6

2,4-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Cat. No. B2582505
CAS RN: 955613-14-6
M. Wt: 386.55
InChI Key: GRQDXMPJBRSXQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H30N2O2S and its molecular weight is 386.55. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications Compounds with a quinoline structure combined with a sulfonamide moiety have been synthesized and evaluated for their antimicrobial properties. For example, a study on quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives revealed significant activity against Gram-positive bacteria, showcasing the potential of these compounds in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Catalytic Activity Research into half-sandwich ruthenium complexes containing aromatic sulfonamides with pyridinyl rings demonstrated their efficiency as catalysts in the transfer hydrogenation of acetophenone derivatives. Such complexes illustrate the versatility of sulfonamide-containing compounds in catalytic processes, potentially beneficial for industrial applications (European Journal of Inorganic Chemistry, 2013).

Antitumor Agents Novel tetrahydroquinoline derivatives bearing biologically active sulfonamide moieties have been synthesized and assessed for their in vitro antitumor activity. Some of these compounds showed potency and efficacy surpassing that of Doxorubicin, a commonly used reference drug, indicating a promising direction for cancer treatment research (European Journal of Medicinal Chemistry, 2010).

Photochemical and Photophysical Properties The synthesis and characterization of new benzenesulfonamide derivatives containing Schiff base groups have been explored for their potential in photodynamic therapy. The photochemical and photophysical properties of these compounds, including high singlet oxygen quantum yield, make them suitable candidates for cancer treatment through Type II photosensitization mechanisms (Journal of Molecular Structure, 2020).

Enzyme Inhibition Sulfonamides incorporating 1,3,5-triazine structural motifs have shown antioxidant properties and inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders, highlighting the potential therapeutic applications of these compounds (Journal of Enzyme Inhibition and Medicinal Chemistry, 2020).

properties

IUPAC Name

2,4-dimethyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2S/c1-4-13-24-14-5-6-20-16-19(8-9-21(20)24)11-12-23-27(25,26)22-10-7-17(2)15-18(22)3/h7-10,15-16,23H,4-6,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQDXMPJBRSXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

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